Product packaging for Ethyl 5-(1-naphthyl)-5-oxovalerate(Cat. No.:CAS No. 40335-93-1)

Ethyl 5-(1-naphthyl)-5-oxovalerate

Cat. No.: B1325924
CAS No.: 40335-93-1
M. Wt: 270.32 g/mol
InChI Key: OVJXJVBYTCRUBA-UHFFFAOYSA-N
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Description

Contextualization of Keto-Esters in Contemporary Organic Synthesis

Keto-esters are a class of organic compounds containing both a ketone and an ester functional group. Their dual reactivity makes them exceptionally valuable intermediates in modern organic synthesis. researchgate.netfiveable.me The presence of both electrophilic (keto-carbonyl) and nucleophilic (enolate) sites allows for a wide range of chemical transformations. researchgate.netfiveable.me

In contemporary synthesis, keto-esters are employed in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Claisen condensations, and Michael additions. fiveable.mebeilstein-journals.org These reactions are fundamental to the construction of complex molecular architectures. The ability of the keto-ester moiety to participate in these reactions stereoselectively is particularly significant, enabling the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical development. beilstein-journals.org Furthermore, the ester group can be readily hydrolyzed and decarboxylated, providing a synthetic route to ketones, or it can be reduced to an alcohol, adding to the synthetic versatility of this functional group. fiveable.me

Significance of Naphthyl-Containing Scaffolds in Advanced Chemical Research

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. researchgate.netvaia.comnumberanalytics.com Its rigid, planar, and lipophilic nature allows it to interact with biological targets, such as enzymes and receptors, often through pi-stacking interactions. researchgate.net Consequently, numerous naphthalene-containing compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net

In the realm of materials science, the unique photophysical properties of the naphthalene ring system, such as its fluorescence, make it a valuable component in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. knowde.comalfa-chemistry.com The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile building block in the development of advanced materials. researchgate.net

Overview of 5-Oxovalerate Derivatives in Academic Literature

5-Oxovalerate derivatives, also known as 5-oxopentanoates, are compounds that feature a ketone at the 5-position of a valerate (B167501) (pentanoate) chain. nih.govnih.gov These molecules serve as important precursors in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, the bifunctional nature of 5-oxovalerates allows for intramolecular cyclization reactions to form five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.

Research has demonstrated the utility of 5-oxovalerate derivatives in the synthesis of compounds with potential therapeutic applications. For example, certain indole (B1671886) derivatives of 5-oxovalerate have been investigated as receptor antagonists. nih.gov The reactivity of both the ketone and the ester functionalities provides multiple handles for chemical modification, enabling the generation of diverse molecular libraries for drug discovery and other chemical biology applications. nih.gov

Scope and Objectives of the Research Outline on Ethyl 5-(1-naphthyl)-5-oxovalerate

The primary objective of this article is to provide a focused and detailed examination of the chemical compound this compound. This will be achieved by adhering strictly to the following research outline:

Synthesis and Characterization: A review of the synthetic routes to this compound and a compilation of its reported physical and spectroscopic data.

Chemical Reactivity: An exploration of the known chemical reactions involving this compound, focusing on the reactivity of its keto and ester functional groups.

This article will present the available scientific information within this defined scope, drawing from established chemical literature to ensure accuracy and a professional tone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O3 B1325924 Ethyl 5-(1-naphthyl)-5-oxovalerate CAS No. 40335-93-1

Properties

IUPAC Name

ethyl 5-naphthalen-1-yl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXJVBYTCRUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645602
Record name Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40335-93-1
Record name Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 1 Naphthyl 5 Oxovalerate and Analogous Keto Esters

Conventional Synthetic Approaches

Traditional methods for synthesizing ethyl 5-(1-naphthyl)-5-oxovalerate and similar keto-esters often involve multi-step sequences that rely on well-established organic reactions.

Strategies for Naphthyl Moiety Introduction

The introduction of the naphthyl group is a critical step in the synthesis. Several classical methods can be employed to attach the naphthalene (B1677914) ring to the carbon skeleton. These methods often involve the reaction of a naphthalene derivative with a suitable electrophile or nucleophile.

One common strategy is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with an acyl group. For the synthesis of this compound, this could involve the reaction of naphthalene with a derivative of glutaric acid or a related five-carbon chain.

Another approach is through the use of organometallic reagents . For instance, a naphthyl Grignard reagent or a naphthyllithium species can act as a nucleophile, attacking an electrophilic carbon atom in the valerate (B167501) chain.

The choice of method often depends on the desired regioselectivity (i.e., substitution at the 1- or 2-position of the naphthalene ring) and the compatibility of the reaction conditions with other functional groups present in the molecule.

Formation of the 5-Oxovalerate Carbon Skeleton via Esterification and Ketone Synthesis

The 5-oxovalerate backbone can be constructed through various established synthetic transformations.

Esterification is a fundamental reaction for introducing the ethyl ester group. This can be achieved through the Fischer esterification of a corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. youtube.com Alternatively, the reaction of a carboxylate salt with an ethyl halide can also yield the desired ester. youtube.com

Ketone synthesis methods are employed to introduce the carbonyl group at the 5-position. One approach involves the oxidation of a secondary alcohol. Another common method is the reaction of an organometallic reagent, such as an organocadmium or organocuprate, with an acid chloride.

A plausible synthetic sequence for this compound could involve the Friedel-Crafts acylation of naphthalene with glutaric anhydride (B1165640) to form 5-(1-naphthyl)-5-oxopentanoic acid, followed by Fischer esterification with ethanol to yield the final product.

A general synthesis for a related compound, ethyl 5-oxopentanoate, involves the reaction of ethyl 5-bromopentanoate with pyridine (B92270) N-oxide and sodium bicarbonate in toluene. prepchem.com

Condensation Reactions in Analogous Systems (e.g., with Malonic Ester)

Condensation reactions, particularly those involving malonic esters, provide a versatile route to keto-esters and their derivatives. The malonic ester synthesis is a classic method for preparing carboxylic acids. chemistrysteps.commasterorganicchemistry.com This synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. patsnap.comorganicchemistrytutor.com

In a related process, the acetoacetic ester synthesis , an alkylated ketone is the final product. masterorganicchemistry.com These methods rely on the increased acidity of the α-hydrogen atoms situated between two carbonyl groups, facilitating the formation of a stable enolate. chemistrysteps.comuci.edu This enolate can then act as a nucleophile in reactions with alkyl halides. patsnap.comorganicchemistrytutor.com

While not a direct synthesis of this compound, these condensation reactions are fundamental in building the carbon skeletons of analogous keto-esters. For instance, a suitably substituted naphthyl halide could potentially be used as the alkylating agent in a malonic ester synthesis, leading to a precursor that could be further elaborated to the target molecule. The intramolecular version of this reaction, known as the Perkin alicyclic synthesis, is used to form cyclic compounds when a dihalide is used. wikipedia.org

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to conventional approaches.

Organometallic Catalysis (e.g., Indium-Mediated Allylation in Related Systems)

Organometallic catalysis plays a pivotal role in contemporary organic synthesis. Indium-mediated reactions, for example, have gained significant attention. acs.org Specifically, the indium-mediated allylation of carbonyl compounds is a valuable tool for carbon-carbon bond formation. nih.govrsc.orgbeilstein-journals.orgacs.org This reaction typically involves the in-situ formation of an allylindium reagent from metallic indium and an allylic halide, which then adds to a carbonyl group. nih.gov While this specific reaction is for the synthesis of homoallylic alcohols, the principles of using organometallic reagents to form new carbon-carbon bonds are broadly applicable.

The development of catalytic versions of these reactions, using catalytic amounts of indium salts in the presence of a stoichiometric reductant, has made these transformations more atom-economical. nih.gov The choice of solvent, such as ionic liquids, can also play a crucial role in the outcome of these reactions. nih.gov

Homogeneous Catalytic Methods in Keto-Ester Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and the ability to tune the catalyst's properties at a molecular level. youtube.com

Palladium-catalyzed reactions are particularly prominent in the synthesis of keto-esters. For instance, palladium catalysts can be used to expand the utility of β-keto esters and malonates through reactions of their allylic esters. nih.gov These reactions often proceed via the formation of π-allylpalladium intermediates. nih.gov A stereodivergent dehydrative allylation of β-keto esters has been achieved using a synergistic system of ruthenium and palladium catalysts. nih.gov

Rhodium-catalyzed hydrogenation of α-keto esters using chiral phosphine (B1218219) ligands is an effective method for producing optically active lactates. rsc.org This highlights the potential of homogeneous catalysis for asymmetric synthesis.

Furthermore, platinum-catalyzed direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate provides an efficient route to introduce an α-keto ester functional group. acs.org This method is notable for being oxidant- and additive-free and avoiding decarbonylative side reactions. acs.org

The ongoing research in homogeneous catalysis continues to provide new and efficient pathways for the synthesis of complex molecules like this compound and its analogs, often with high levels of control over stereochemistry and functional group tolerance. acs.org

Heterogeneous Catalytic Approaches (e.g., in Reduction and Esterification of Related Compounds)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of sustainable chemistry. In the context of keto-esters analogous to this compound, heterogeneous catalysts are primarily employed in two key transformations: the reduction of the ketone functionality and the esterification of the corresponding keto-acid.

The reduction of aromatic ketones to the corresponding alcohols is a well-established transformation. Supported metal catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), are commonly used for this purpose. masterorganicchemistry.comnih.gov These reactions are typically carried out under a hydrogen atmosphere. The choice of catalyst and support can influence the selectivity of the reduction, minimizing side reactions like the reduction of the aromatic ring. nih.gov For instance, Pd(0)EnCat™ 30NP has been shown to be a selective catalyst for the hydrogenation of aromatic aldehydes and ketones to their corresponding alcohols under mild conditions. nih.gov

For the esterification of keto-acids to their corresponding esters, solid acid catalysts have emerged as a green alternative to traditional homogeneous acid catalysts like sulfuric acid. These solid acids, which can include zeolites, ion-exchange resins, and metal oxides, offer the benefits of easy separation and reduced corrosion and environmental pollution. google.comnih.gov For example, a SO₄²⁻/TiO₂-SiO₂ novel solid acid has been prepared and used to catalyze esterification reactions with high yield and selectivity. google.com Magnetic-responsive solid acid catalysts have also been developed, allowing for even easier recovery using a magnetic field. nih.gov

Table 1: Heterogeneous Catalytic Approaches for Keto-Ester Related Transformations

TransformationCatalystSubstrate ExampleProduct ExampleYield/ConversionReference
Ketone ReductionPd(0)EnCat™ 30NP4-Methoxyacetophenone4-Methoxyphenylethanol94-95% conversion nih.gov
Ketone ReductionMagnetite NanoparticlesAcetoneIsopropyl alcohol99.5% yield nih.gov
EsterificationSO₄²⁻/TiO₂-SiO₂Acetic acid and n-butanoln-Butyl acetate (B1210297)98.9% yield google.com
EsterificationFe₃O₄@SiO₂-P([VLIM]PW)Palmitic acid and methanolMethyl palmitateHigh nih.gov

Enantioselective Catalysis for Chiral Analogs

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Enantioselective catalysis provides a powerful tool for the synthesis of chiral analogs of this compound, where the stereochemistry at a specific center is controlled. This is often achieved through the use of chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysts).

A variety of chiral catalysts have been developed for the asymmetric synthesis of keto-esters. acs.orgrsc.orgunc.edu For instance, iridium complexes bearing chiral ferrocene-based ligands have been shown to be highly efficient in the asymmetric hydrogenation of ketoesters, leading to the formation of chiral lactones with excellent yields and enantioselectivities. rsc.org Similarly, dynamic kinetic resolution of racemic γ-substituted cyclic β-ketoesters via asymmetric hydrogenation using a chiral spiro iridium catalyst can produce chiral cyclic β-hydroxyesters with three contiguous stereocenters in high yields and excellent stereoselectivities. nih.govbohrium.com

Organocatalysis has emerged as a particularly attractive strategy for enantioselective synthesis, avoiding the use of potentially toxic and expensive metals. acs.org Cinchona alkaloid derivatives, for example, have been successfully employed as organocatalysts in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, which can then be reduced to chiral δ-hydroxy-β-keto esters. nih.gov Proline and its derivatives are another important class of organocatalysts used in asymmetric reactions. youtube.com

Table 2: Enantioselective Catalysis for the Synthesis of Chiral Keto-Ester Analogs

Catalyst TypeCatalyst ExampleReaction TypeSubstrate ExampleProduct Enantiomeric Excess (ee)Reference
OrganocatalystCinchona-derivedAsymmetric Peroxidationγ,δ-Unsaturated β-keto esterup to 95:5 e.r. nih.gov
Iridium Catalyst(R)-Ir-SpiroSAPAsymmetric HydrogenationRacemic γ-aryl cyclic β-ketoesterup to >99% ee nih.govbohrium.com
Iridium CatalystChiral Ferrocene-basedAsymmetric HydrogenationBenzo-fused ketoesterup to 99% ee rsc.org
OrganocatalystProlineAldol (B89426) ReactionTri-ketoneHigh youtube.com

Multi-Component Reactions (MCRs) and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of time, cost, and waste reduction.

Several one-pot procedures have been developed for the synthesis of γ-keto esters and their derivatives. For example, the conjugate addition of primary nitroalkanes to α,β-unsaturated esters in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) provides a direct route to γ-keto esters. organic-chemistry.org Another example is a novel three-component reaction between aromatic aldehydes, ethylenediamine, and β-keto esters, which unexpectedly reacts at the γ-position to form seven-membered ring compounds. unila.ac.id The synthesis of O-aryl carbamates, which can be analogous in structure to certain keto-ester derivatives, has also been achieved through a one-pot procedure involving the in situ formation of N-substituted carbamoyl (B1232498) chlorides. organic-chemistry.org

Table 3: Multi-Component and One-Pot Syntheses of Keto-Ester Analogs

Reaction TypeStarting MaterialsProduct TypeKey Reagent/CatalystReference
One-Pot Conjugate AdditionPrimary nitroalkane, α,β-Unsaturated esterγ-Keto esterDBU organic-chemistry.org
Three-Component ReactionAromatic aldehyde, Ethylenediamine, β-Keto esterSeven-membered ringAcid catalysis unila.ac.id
One-Pot Carbamate SynthesisAmine, Phenol, Phosgene sourceO-Aryl carbamatePyridine organic-chemistry.org

Biocatalytic Transformations of Related Keto-Esters

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzymatic Reductions for Stereoselective Synthesis (e.g., using Pichia methanolica)

The stereoselective reduction of ketones to chiral alcohols is a well-established application of biocatalysis. A variety of microorganisms and isolated enzymes, known as ketoreductases or alcohol dehydrogenases, are capable of performing these transformations with high enantioselectivity.

Notably, the yeast Pichia methanolica has been identified as an effective biocatalyst for the reduction of ethyl-5-oxohexanoate, a close structural analog of this compound, to the corresponding (S)-alcohol with high conversion and enantiomeric excess. nih.gov Another species, Pichia glucozyma, possesses a ketoreductase (KRED1-Pglu) that shows high activity and stereoselectivity in the reduction of various aromatic ketones, particularly those with bulky substituents. nih.govdntb.gov.uanih.govrsc.org This suggests that a biocatalytic approach could be highly effective for the enantioselective reduction of the naphthyl ketone moiety in the target molecule.

Enzymatic Resolution Techniques (e.g., Hydrolase-Mediated Approaches)

Enzymatic resolution is another powerful biocatalytic strategy for obtaining chiral compounds. This technique relies on the ability of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Hydrolases, such as lipases and esterases, are commonly employed for the kinetic resolution of racemic esters.

In the context of keto-esters, a hydrolase can selectively hydrolyze one enantiomer of a racemic ester to the corresponding carboxylic acid, allowing for the separation of the unreacted chiral ester and the chiral acid. rsc.orgrsc.org For example, the kinetic resolution of enol esters has been achieved through enzyme-mediated hydrolysis. rsc.org Furthermore, ketoreductases can be used in the kinetic resolution of racemic ketones, where one enantiomer is selectively reduced to the corresponding alcohol. nih.govfrontiersin.org

Table 4: Biocatalytic Transformations for Chiral Keto-Ester Analogs

Biocatalytic MethodEnzyme/MicroorganismSubstrate TypeProduct TypeSelectivityReference
Enzymatic ReductionPichia methanolicaKetoesterChiral alcoholHigh ee (>95%) nih.gov
Enzymatic ReductionPichia glucozyma (KRED1-Pglu)Aromatic ketoneChiral alcoholHigh ee nih.govdntb.gov.uanih.govrsc.org
Kinetic ResolutionHydrolaseRacemic enol esterChiral enol ester and ketoneHigh rsc.org
Kinetic ResolutionKetoreductaseRacemic β-keto esterChiral β-hydroxy esterHigh nih.govfrontiersin.org

Green Chemistry Principles in the Synthesis of Keto-Esters (e.g., Deep Eutectic Systems)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of alternative, environmentally benign reaction media is a key aspect of green chemistry. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. mdpi.comorgchemres.orgbohrium.comresearchgate.net

DESs are typically formed by mixing a hydrogen bond acceptor, such as choline (B1196258) chloride, with a hydrogen bond donor, like urea, carboxylic acids, or glycerol. mdpi.comorgchemres.orgbohrium.com These mixtures have significantly lower melting points than their individual components and exhibit properties similar to ionic liquids, such as low vapor pressure and high thermal stability, but are often cheaper, less toxic, and more biodegradable. mdpi.comorgchemres.orgbohrium.comresearchgate.net

Choline chloride-based DESs have been successfully employed as solvents and even catalysts in a variety of organic reactions, including the synthesis of hydrazones and other heterocyclic compounds. mdpi.com The use of DESs can lead to improved reaction yields, shorter reaction times, and the potential for solvent recycling, making them an attractive option for the synthesis of keto-esters and their derivatives in a more sustainable manner. mdpi.comorgchemres.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 1 Naphthyl 5 Oxovalerate

Transformations of the Carbonyl Functionality

The ketone carbonyl group, characterized by its electrophilic carbon atom, is a primary site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic addition. The presence of the ester group at the γ-position can influence the reactivity and selectivity of these reactions.

The reduction of the carbonyl group in a keto ester presents a chemoselectivity challenge: the selective reduction of the ketone in the presence of the ester, or vice versa. In the case of γ-keto esters like Ethyl 5-(1-naphthyl)-5-oxovalerate, achieving high chemoselectivity can be difficult.

Studies on the reduction of γ- and δ-keto esters have shown that reactions with reducing agents like aluminum hydride are often not chemoselective, typically yielding a mixture of the corresponding diol (from reduction of both carbonyl and ester) and the keto-alcohol (from selective reduction of the ester). jst.go.jp This lack of selectivity is in contrast to the reduction of β-keto esters, where the enolate can direct the chemoselective reduction of the ester group. jst.go.jp

For the selective reduction of the ketone moiety in the presence of an ester, milder reducing agents are generally required. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this purpose as it is generally not strong enough to reduce esters but will reduce ketones. youtube.com The reaction with this compound would be expected to yield Ethyl 5-hydroxy-5-(1-naphthyl)valerate.

An alternative approach for the chemoselective reduction of α-keto esters involves the use of rongalite (sodium hydroxymethanesulfinate) as a hydride-free reducing agent, which has been shown to be effective for producing α-hydroxy esters in high yields. acs.org However, the applicability of this method to γ-keto esters has not been extensively reported. Asymmetric reduction of α-diazo-β-keto esters to the corresponding chiral α-diazo-β-hydroxy esters has been achieved with high enantioselectivity using ketone reductases (KREDs), highlighting the potential of biocatalysis in achieving high chemoselectivity and stereoselectivity. mdpi.com

Table 1: General Outcomes of Reduction of Keto Esters

Keto Ester TypeReducing AgentTypical ProductsSelectivity
γ-Keto EsterAluminum HydrideDiol and Keto-alcoholLow Chemoselectivity jst.go.jp
γ-Keto EsterSodium BorohydrideHydroxy-esterHigh Chemoselectivity for Ketone
β-Keto EsterAluminum Hydride (with enolate formation)Keto-alcoholHigh Chemoselectivity for Ester jst.go.jp
α-Keto EsterRongaliteα-Hydroxy EsterHigh Chemoselectivity acs.org

The oxidative transformation of ketones can proceed via various pathways, including cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For a γ-keto ester like this compound, this could potentially lead to the formation of dicarboxylic acids or their derivatives.

One notable reaction is the copper-catalyzed aerobic oxidative esterification of ketones via C(CO)–C(alkyl) bond cleavage. acs.org This method has been shown to convert a range of ketones, including aryl long-chain alkyl ketones, into esters using a copper catalyst and air as the oxidant. acs.org Applying this to this compound could theoretically lead to the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, although the presence of the ester functionality might influence the reaction's course.

Another relevant transformation is the oxidative cleavage of β-keto esters and 1,3-diketones to α-keto esters and 1,2-diketones using an Oxone/aluminum trichloride (B1173362) system in an aqueous medium. organic-chemistry.org While a specific protocol for γ-keto esters is not detailed, this highlights a potential avenue for the oxidative modification of the keto-ester scaffold. However, it is important to note that the reproducibility of this particular method has been questioned by the original authors. organic-chemistry.org The oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes represents a mild and functional group tolerant alternative for deprotection, which could be relevant in synthetic routes involving the carbonyl group of the keto ester. researchgate.net

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. Such addition reactions lead to the formation of a new stereocenter at the carbonyl carbon, making the stereochemical outcome a critical aspect of these transformations. The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral geometry. libretexts.org

The addition of organometallic reagents, such as Grignard reagents (RMgX), to ketones is a fundamental carbon-carbon bond-forming reaction. In the case of a keto ester, the Grignard reagent can potentially react with both the ketone and the ester functionalities. Typically, Grignard reagents add twice to esters to form tertiary alcohols. masterorganicchemistry.com Therefore, the reaction of this compound with a Grignard reagent would likely result in the formation of a diol, with the addition of the Grignard reagent to both the ketone and the ester carbonyls.

To achieve selective addition to the ketone carbonyl, the use of organocerium reagents, generated from Grignard reagents and cerium(III) chloride, has proven effective. These reagents are known for their high chemoselectivity, favoring addition to ketones over esters. researchgate.net A protocol for the diastereoselective addition of organocerium compounds to β-keto esters in the presence of TiCl₄ has been developed, yielding tertiary alcohols with high diastereomeric purity. researchgate.net The stereochemical outcome is influenced by the formation of a chelate between the β-keto ester and the titanium center, which directs the nucleophilic attack. While this specific protocol is for β-keto esters, it provides a framework for considering the stereocontrol in nucleophilic additions to our target γ-keto ester. The stereochemical outcome of nucleophilic additions to carbonyls is generally influenced by the steric and electronic properties of the substituents on the carbonyl compound and the nucleophile. libretexts.orgdiva-portal.org

Table 2: Predicted Products of Nucleophilic Addition to this compound

ReagentExpected Major ProductKey Considerations
Grignard Reagent (e.g., CH₃MgBr)Di-addition product (tertiary alcohols at both carbonyls)Low chemoselectivity masterorganicchemistry.com
Organocerium Reagent (e.g., CH₃CeCl₂)Tertiary alcohol (addition at ketone)High chemoselectivity for ketone researchgate.net

Reactivity of the Ester Moiety

The ethyl ester group in this compound is another key site for chemical transformations, most notably hydrolysis, saponification, and transesterification.

Kinetic studies on the saponification of various ethyl esters have been conducted. For instance, the saponification of ethyl acetate (B1210297) has been extensively studied, and its second-order rate constant is well-documented. ajpaonline.comsatyensaha.com The rate of saponification is influenced by the structure of the ester. Studies on the saponification of ethyl esters of normal aliphatic acids have shown that the rate constants decrease as the carbon chain length increases up to ethyl butyrate (B1204436), after which further lengthening has little effect. acs.org

A study on the hydrolysis of keto esters derived from isocoumarins in the presence of aqueous potassium hydroxide (B78521) demonstrated pseudo-first-order kinetics under the experimental conditions. asianpubs.orgresearchgate.netasianpubs.org The rate of hydrolysis was influenced by the substituents on the aromatic ring. asianpubs.orgresearchgate.netasianpubs.org For this compound, the rate of saponification would be expected to follow second-order kinetics, and the presence of the bulky naphthyl group might influence the rate constant compared to simpler ethyl esters. The hydrolysis of α-ketoesters has been observed to be rapid in aqueous media, leading to acidification due to the formation of the α-ketoacid. nih.gov

Table 3: Representative Saponification Rate Constants for Ethyl Esters

EsterTemperature (°C)Rate Constant (L mol⁻¹ min⁻¹)Reference
Ethyl Acetate284.190 ajpaonline.com
Ethyl Formate45~0.48 (calculated from L mol⁻¹ s⁻¹) sid.ir

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. nih.govucc.ie The kinetics of transesterification are generally slow, necessitating the use of a catalyst. nih.govucc.ie

Research has shown that β-keto esters can be selectively transesterified in the presence of other types of esters, such as α-keto esters and γ-keto esters. nih.govucc.ie This selectivity is often attributed to the ability of the β-keto ester to form a stable six-membered chelate intermediate with the catalyst. ucc.ie Consequently, γ-keto esters like this compound are generally found to be unreactive under conditions optimized for β-keto ester transesterification. nih.govucc.ie

For the transesterification of less reactive esters, more forcing conditions or different catalytic systems may be required. For example, titanium(IV) alkoxides have been used for the transesterification of primary carbamates. acs.org The transesterification of vegetable oil, which consists of triglycerides (triesters of glycerol), to produce biodiesel (ethyl esters) is a large-scale industrial application of this reaction, often catalyzed by a base like potassium hydroxide. youtube.com

Chemical Transformations of the Naphthyl Ring

The reactivity of the naphthalene (B1677914) ring in this compound is influenced by the presence of the deactivating 5-ethoxy-1,5-dioxopentan-2-yl group at the 1-position. This acyl substituent, being electron-withdrawing, reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack than unsubstituted naphthalene. libretexts.orgyoutube.comyoutube.com However, the polynuclear aromatic system remains a site for various chemical transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the naphthalene ring system is mechanistically similar to that of benzene (B151609), proceeding through a cationic carbocation intermediate known as an arenium ion or Wheland intermediate. libretexts.org The stability of this intermediate determines the position of substitution. For naphthalene, substitution at the 1-position (α) is generally kinetically favored over the 2-position (β) because the intermediate for α-attack can be stabilized by resonance structures that keep one benzene ring fully aromatic. libretexts.org

In this compound, the 1-position is occupied by an acyl group, which is strongly deactivating. This deactivation is due to the electron-withdrawing nature of the carbonyl moiety, which pulls electron density from the ring system. libretexts.org Consequently, electrophilic attack on the substituted ring is disfavored. Instead, substitution is directed towards the unsubstituted ring, primarily at the C-5 and C-8 positions. This regioselectivity arises because attack at these positions leads to a more stable arenium intermediate, where the positive charge is delocalized without disrupting the aromaticity of the deactivated ring. Attack at C-5 and C-8 avoids placing the positive charge in the same ring as the electron-withdrawing substituent, which would be highly destabilizing.

The general patterns for electrophilic aromatic substitution on 1-acylnaphthalenes are summarized in the table below.

ReactionReagentsMajor Product(s)Minor Product(s)
Nitration HNO₃ / H₂SO₄5-Nitro and 8-Nitro derivativesOther isomers
Halogenation Br₂ / AlCl₃ or FeBr₃5-Bromo and 8-Bromo derivatives4-Bromo derivative
Sulfonation SO₃ / H₂SO₄ (low temp.)5-Sulfonic acid derivative8-Sulfonic acid derivative
Friedel-Crafts Acylation RCOCl / AlCl₃5-Acyl and 8-Acyl derivativesReaction is often difficult due to deactivation

This table presents the expected regiochemical outcomes for electrophilic aromatic substitution on this compound based on established principles for 1-acylnaphthalenes.

Hydrogenation of the Naphthalene Nucleus

The hydrogenation of the naphthalene nucleus in this compound can be controlled to achieve either partial or full saturation of the aromatic system. The reaction is complicated by the presence of the ketone functional group in the side chain, which can also be reduced. libretexts.org The choice of catalyst and reaction conditions is therefore critical to achieve chemoselectivity.

Catalytic hydrogenation typically proceeds on the unsubstituted ring first, as the ring bearing the deactivating acyl group is less electron-rich and thus less reactive towards reduction. researchgate.net Hydrogenation under mild to moderate conditions will preferentially yield the corresponding tetralone derivative, where the unsubstituted ring is saturated. More forcing conditions will lead to the complete reduction of both aromatic rings to form a decalin derivative, along with the likely reduction of the ketone to a secondary alcohol. thieme-connect.deacs.org

Common catalysts for the hydrogenation of aromatic rings include platinum, palladium, rhodium, and molybdenum carbide (Mo₂C). researchgate.netthieme-connect.de The specific conditions can be tailored to favor the desired product. For instance, supported molybdenum carbide catalysts have been shown to be effective for the hydrogenation of naphthalene to tetralin. researchgate.net

CatalystConditionsMajor ProductNotes
Pd/C H₂ (low pressure), room temp., Ethanol (B145695)Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-yl)-5-oxovalerateSelective for the unsubstituted ring. Ketone may be slowly reduced.
PtO₂ (Adam's catalyst) H₂ (1-3 atm), Acetic AcidEthyl 5-(5,6,7,8-tetrahydronaphthalen-1-yl)-5-oxovalerateHighly active catalyst, may lead to over-reduction if not controlled.
Rh/C H₂ (high pressure), elevated temp.Ethyl 5-(decahydronaphthalen-1-yl)-5-hydroxyvalerateForcing conditions lead to complete saturation and ketone reduction.
Mo₂C/HY Zeolite H₂ (3 MPa), 300 °CEthyl 5-(5,6,7,8-tetrahydronaphthalen-1-yl)-5-oxovalerateBifunctional catalyst effective for selective hydrogenation of naphthalene systems. researchgate.net

This table outlines the probable products from the hydrogenation of this compound under various catalytic conditions.

Functionalization and Derivatization of the Aromatic System

Beyond electrophilic substitution and hydrogenation, the naphthalene ring of this compound can be functionalized using modern synthetic methods. A common strategy involves a two-step process where an electrophilic aromatic substitution reaction first installs a handle, which is then used in a subsequent transformation.

For example, bromination at the 5- or 8-position, as described in section 3.3.1, yields an aryl bromide. This bromide can then serve as a substrate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction of the aryl bromide with a boronic acid (or ester) in the presence of a palladium catalyst and a base can introduce new alkyl, alkenyl, or aryl groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to install a vinyl group onto the naphthalene ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine.

Another advanced approach for derivatization is directed C-H functionalization. While not specifically reported for this compound, this methodology has been successfully applied to other naphthalene derivatives. researchgate.net These reactions utilize a directing group, often temporarily installed on the molecule, to guide a transition metal catalyst to a specific C-H bond, enabling highly regioselective functionalization. For instance, on related 1-naphthylamine (B1663977) systems, a picolinamide (B142947) directing group can facilitate the selective acylation or amination at the C-8 position. researchgate.net Such strategies represent a powerful, step-economical alternative to traditional methods for derivatizing the aromatic system.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, specific proton signals are observed. rsc.org For instance, the protons of the ethyl ester group typically appear as a quartet around 4.03 ppm (for the -OCH2- group) and a triplet around 1.13 ppm (for the -CH3 group). rsc.org Aromatic protons, such as those on the naphthyl group of ethyl 5-(1-naphthyl)-5-oxovalerate, would be expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar ethyl ester-containing compound, the carbonyl carbon of the ester group is observed at approximately 165.8 ppm, while the carbons of the ethyl group appear at around 59.6 ppm (-OCH2-) and 14.5 ppm (-CH3). rsc.org The carbons of the aromatic naphthyl ring would produce a series of signals in the aromatic region of the spectrum, generally between 120 and 150 ppm.

Table 1: Representative NMR Data for Similar Keto-Ester Compounds

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.0-4.3Quartet-OCH₂- of ethyl ester
¹H~1.1-1.3Triplet-CH₃ of ethyl ester
¹³C~190-205SingletKetone Carbonyl (C=O)
¹³C~165-175SingletEster Carbonyl (C=O)
¹³C~60Singlet-OCH₂- of ethyl ester
¹³C~14Singlet-CH₃ of ethyl ester

Note: The exact chemical shifts for this compound may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov

Mass Spectrometry (MS): In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the molecular ion peak [M]+ would be expected, confirming its molecular weight. Fragmentation patterns can also provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of natural products, HRMS with electrospray ionization (ESI) is used to identify compounds by their exact mass. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, characteristic absorption bands would be expected for the ketone and ester carbonyl groups (C=O) in the region of 1650-1750 cm⁻¹. The C-O stretching of the ester and the aromatic C=C stretching of the naphthyl group would also be visible. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the naphthyl ring. The UV spectrum of a similar alloxazine-based compound shows characteristic maxima that are indicative of its conjugated system. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureExpected Range/Value
IRKetone C=O stretch1680-1700 cm⁻¹
IREster C=O stretch1735-1750 cm⁻¹
IRAromatic C=C stretch1500-1600 cm⁻¹
UV-Visπ-π* transitions~220 nm and ~280 nm

Note: These are expected values and may vary based on experimental conditions.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of compounds and for separating enantiomers. heraldopenaccess.us For chiral molecules, specialized chiral stationary phases (CSPs) are used to separate the R and S enantiomers. heraldopenaccess.usmdpi.com The enantiomeric excess (ee), a measure of the purity of a single enantiomer, can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usmdpi.comnih.gov Detectors commonly used with HPLC include UV-Vis and fluorescence detectors. heraldopenaccess.us

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While less common for non-volatile compounds like this compound without derivatization, GC-MS can be used to analyze related, more volatile compounds or degradation products. For instance, some oximes have been shown to undergo thermal decomposition to nitriles under GC-MS conditions. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection (e.g., for LC/MS)

Chemical derivatization is often employed to improve the analytical properties of a compound for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). ddtjournal.com Derivatization can enhance ionization efficiency, leading to increased sensitivity in mass spectrometric detection. scripps.edu For compounds with hydroxyl or carbonyl groups, various reagents can be used to introduce a readily ionizable moiety. ddtjournal.comnih.govresearchgate.net For example, reagents that introduce a permanently charged group can significantly increase the signal in ESI-MS. scripps.edu This strategy is particularly useful for analyzing low-concentration metabolites in complex biological matrices. scripps.edu

Structure Activity Relationship Sar Studies and Applications in Chemical Biology Research

Design and Synthesis of Analogs for SAR Probing

The design and synthesis of analogs of Ethyl 5-(1-naphthyl)-5-oxovalerate are central to understanding how its chemical structure relates to its biological activity. SAR studies involve systematically altering different parts of the molecule to identify which groups are essential for its function and which can be modified to enhance its properties.

Systematic Modification of the Naphthyl Substructure

The naphthalene (B1677914) ring is a common feature in many biologically active compounds and its modification can have a significant impact on activity. In SAR studies of compounds containing a naphthyl group, researchers often explore how changes to this part of the molecule affect its interaction with biological targets.

Positional Isomers : The point of attachment of the valerate (B167501) chain to the naphthalene ring is a key variable. Moving the substituent from the 1-position to the 2-position of the naphthalene ring can alter the molecule's shape and how it fits into a biological target.

Ring Substitution : Introducing substituents onto the naphthalene ring itself is a common strategy. Electron-donating groups (like methoxy (B1213986) or hydroxyl) or electron-withdrawing groups (like halogens or nitro groups) can change the electronic properties of the ring. The position of these substituents is also critical. For instance, in a series of naphthyl-based inhibitors of SARS-CoV papain-like protease (PLpro), the orientation of the 1-naphthyl group and the presence of substituents were found to be important for inhibitory activity. nih.gov

Bioisosteric Replacement : The naphthalene ring can be replaced with other bicyclic or large aromatic systems to probe the importance of its size and shape. Examples of bioisosteres for naphthalene include quinoline, indole (B1671886), or benzofuran.

Exploration of Substituent Effects on the Valerate Chain and Ester Group

The valerate chain and the ethyl ester are also key targets for modification in SAR studies.

Chain Length : The length of the alkyl chain connecting the ketone and the ester can be varied. Shortening or lengthening the chain from a five-carbon valerate to a four-carbon butyrate (B1204436) or a six-carbon caproate can affect the molecule's flexibility and its ability to adopt the correct conformation for binding to a target.

Ester Group Modification : The ethyl ester can be readily converted to other esters (e.g., methyl, propyl, or benzyl (B1604629) esters) to probe for hydrophobic interactions at the binding site. nih.gov The ester can also be hydrolyzed to the corresponding carboxylic acid or converted to an amide, which can introduce new hydrogen bonding opportunities. In some cases, replacing an ester with an amide or other functional groups can improve metabolic stability and pharmacokinetic properties. researchgate.net For example, in the development of certain bioactive molecules, the conversion of an ester to an amide has been shown to enhance activity.

Insights from Related Keto-Ester and Naphthyl-Containing SARs (e.g., Dihydropyridines, Pyrazol Carboxamides)

Insights from SAR studies of other compound classes that contain keto-ester or naphthyl motifs can inform the design of analogs of this compound.

Dihydropyridines : 1,4-Dihydropyridines (DHPs) are a well-known class of calcium channel blockers, and their SAR is extensively studied. researchgate.net Many DHPs contain ester groups, and modifications to these esters have been shown to significantly affect their activity. For instance, increasing the lipophilicity of the ester group in a series of DHPs led to increased inhibition of TGFβ signaling. nih.gov This suggests that the ethyl ester in this compound could be a key site for optimization.

Keto-Esters : β-keto esters are a common structural motif in biologically active molecules. nih.govnih.gov The reactivity of the keto and ester groups can be tuned by the surrounding substituents. The keto group can act as a hydrogen bond acceptor, while the ester can be a site for hydrolysis by esterases in biological systems. The design of β-keto ester analogs of the bacterial quorum-sensing autoinducer 3-oxo-C6-HSL has been explored for antibacterial activity. nih.gov

Naphthyl-Containing Compounds : A variety of naphthyl-containing compounds have been investigated for their biological activities. For example, nicotinonitrile derivatives containing a naphthyl moiety have shown cytotoxic activity against cancer cell lines. nih.gov The planarity and extended aromatic system of the naphthalene ring can facilitate π-π stacking interactions with biological targets like proteins and DNA.

The following table summarizes potential modifications to this compound based on insights from related SAR studies.

Molecular SubstructurePotential ModificationsRationale for Modification
Naphthyl Group Substitution (e.g., -OH, -OCH3, -Cl)To alter electronic properties and explore new interactions.
Positional Isomerism (2-naphthyl)To change the overall shape of the molecule.
Bioisosteric Replacement (e.g., quinoline)To probe the importance of the naphthalene scaffold.
Valerate Chain Chain Length Variation (C4, C6)To alter flexibility and conformational freedom.
Introduction of UnsaturationTo introduce rigidity and new electronic features.
Ester Group Alcohol Moiety Variation (methyl, propyl)To modify lipophilicity and steric bulk.
Conversion to Carboxylic AcidTo introduce a negative charge and hydrogen bonding capabilities.
Conversion to AmideTo introduce hydrogen bonding and improve metabolic stability.

Evaluation in In Vitro Biological Assays for Research Purposes (e.g., Anti-proliferative, Antimicrobial Activities in non-clinical contexts)

While specific biological data for this compound is not widely published, its structural motifs are present in compounds that have been evaluated in a variety of in vitro assays. This suggests that this compound and its analogs are likely candidates for screening in similar assays. This compound is available from commercial suppliers for research and development purposes only. chemenu.com

Anti-proliferative Activity : Naphthalene derivatives have been investigated for their anti-proliferative effects against various cancer cell lines. nih.govsigmaaldrich.com For example, certain synthetic naphthoquinones have shown potent anti-proliferative activity. sigmaaldrich.com Similarly, some oxazolidinone derivatives have been tested for their effects on the proliferation of breast cancer cells. nih.govresearchgate.net Given these precedents, this compound could be evaluated in anti-proliferative assays using cancer cell lines such as MCF-7 (breast cancer) or A549 (lung cancer).

Antimicrobial Activity : The naphthalene ring is a component of some antimicrobial agents. nih.gov For instance, certain naphthoquinone derivatives have demonstrated inhibitory activity against bacteria and fungi. nih.gov The evaluation of this compound for antimicrobial activity would typically involve determining its minimum inhibitory concentration (MIC) against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

The following table outlines a hypothetical in vitro testing cascade for this compound.

Assay TypeExample Cell Lines/OrganismsEndpoint MeasuredRationale
Anti-proliferative MCF-7, A549, HCT116IC50 (Inhibitory Concentration 50%)The naphthyl group is a known pharmacophore in some anti-cancer agents.
Antimicrobial S. aureus, E. coli, C. albicansMIC (Minimum Inhibitory Concentration)Naphthyl derivatives have shown antimicrobial properties. nih.gov
Enzyme Inhibition Cyclooxygenases (COX-1, COX-2)IC50Keto-ester containing compounds can act as enzyme inhibitors.

Role as a Chemical Probe or Scaffold in Biological Systems

A chemical probe is a small molecule used to study biological processes, while a scaffold is a core molecular structure upon which new molecules with desired properties can be built. This compound has the potential to serve as both.

Applications in Protein-Ligand Interaction Studies

The structure of this compound makes it a candidate for studying protein-ligand interactions. nih.gov

Fragment-Based Screening : The naphthyl group could serve as a starting fragment in fragment-based drug discovery, where small, low-affinity molecules are identified and then optimized to create more potent leads.

Competitive Binding Assays : If this scaffold is found to bind to a particular protein, it could be used in competitive binding assays to screen for other molecules that bind to the same site.

Structural Biology : If an analog of this compound is found to bind with sufficient affinity to a target protein, it could be co-crystallized with the protein. The resulting X-ray crystal structure would provide detailed information about the binding mode, guiding the design of more potent and selective analogs. nih.gov The study of protein-ligand interactions often involves understanding how a ligand associates with a protein, which can be influenced by factors like electrostatic potential and the presence of specific binding pockets. nih.gov

Utility in Fluorescent Labeling and Imaging Research

The naphthalene moiety within this compound is a well-known fluorophore. Naphthalene and its derivatives are known to exhibit fluorescence, typically emitting light in the ultraviolet or blue region of the spectrum upon excitation. This inherent property suggests a potential application for this compound and related compounds in fluorescent labeling and bioimaging.

Fluorescent probes are invaluable tools in chemical biology for visualizing and tracking biological molecules and processes. A compound like this compound could theoretically be modified to function as a fluorescent label. For instance, the ester group could be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules of interest, such as proteins or peptides. The naphthalene unit would serve as the fluorescent reporter. The photophysical properties, including quantum yield and sensitivity to the local environment, would be critical factors in determining its suitability for such applications.

Intermediate in the Synthesis of Pharmaceutical Precursors

One of the most significant roles of compounds like this compound is as an intermediate in the synthesis of more complex molecules, including precursors to pharmaceutically active compounds. The presence of both a ketone and an ester functional group provides multiple reaction sites for further chemical transformations.

A key potential synthetic application of this compound is its conversion to lactones, specifically substituted dihydrofuranones. The intramolecular cyclization of γ-keto esters is a common and effective method for the synthesis of γ-lactones. In this case, reduction of the ketone in this compound to a hydroxyl group would likely be followed by acid-catalyzed intramolecular cyclization (lactonization) to yield 4-(1-naphthyl)-dihydrofuran-2-one.

This resulting lactone, 4-(1-naphthyl)-dihydrofuran-2-one, represents a core structural motif found in various biologically active molecules. While direct evidence linking this compound to the synthesis of specific, named pharmaceutical precursors without clinical trial data is scarce in the public domain, the chemical feasibility of this transformation is high. Dihydrofuranone derivatives are known to be intermediates in the synthesis of a range of compounds with potential therapeutic applications.

Below is a table summarizing the key chemical transformations and potential products starting from this compound.

Starting MaterialReagents and ConditionsPotential ProductApplication of Product
This compound1. Reducing agent (e.g., NaBH4) 2. Acid catalyst (e.g., H2SO4)4-(1-naphthyl)-dihydrofuran-2-oneIntermediate for complex molecule synthesis
This compound1. Hydrolysis (e.g., NaOH, H2O) 2. Amide coupling reagentsN-substituted 5-(1-naphthyl)-5-oxovaleramidePotential fluorescent probe precursor

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Ethyl 5-(1-naphthyl)-5-oxovalerate. ni.ac.rsacs.orgnih.gov These calculations can predict a variety of molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing the molecule's stability and reactivity. nih.gov For instance, the distribution of HOMO and LUMO can indicate regions of the molecule susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Calculated Electronic Properties for a Naphthyl Ketone Derivative This table presents hypothetical data based on typical values for similar aromatic ketones to illustrate the type of information obtained from quantum chemical calculations.

Parameter Value Interpretation
HOMO Energy -6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy -1.8 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 4.7 eVRelates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. kit.edu For a flexible molecule like this compound, which possesses a rotatable valerate (B167501) chain, MD simulations can provide a detailed understanding of its conformational landscape. researchgate.net By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and the energy barriers between them. mdpi.com

The simulations involve numerically solving Newton's equations of motion for a system of interacting particles, governed by a force field that approximates the potential energy of the system. mdpi.com This approach allows for the exploration of how the molecule interacts with its surroundings, such as solvent molecules or a biological receptor. nih.govucsd.edu While specific MD studies on this compound are not published, the methodology is widely applied to similar organic molecules. rsc.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of an Organic Molecule in Water This table provides an example of the setup for an MD simulation.

Parameter Value/Setting Purpose
Force Field AMBER, CHARMM, or GROMOSDefines the potential energy function for the system.
Solvent Model TIP3P or SPC/ERepresents the water molecules in the simulation box.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric)Controls the thermodynamic variables of the simulation (e.g., constant temperature and volume/pressure).
Simulation Time 100 ns - 1 µsThe duration of the simulation, which needs to be long enough to sample the relevant molecular motions.
Time Step 2 fsThe integration time step for solving the equations of motion.

Molecular Docking Studies for Ligand-Target Interactions in SAR Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of structure-activity relationship (SAR) studies, docking can be used to predict the binding mode and affinity of a ligand, such as this compound, to a biological target, typically a protein. nih.gov This information is invaluable for rational drug design and for understanding the molecular basis of a compound's biological activity.

The process involves placing the ligand in various positions and orientations within the binding site of the receptor and scoring each pose based on a scoring function that estimates the binding energy. nih.gov While no specific docking studies involving this compound have been reported, the naphthalene (B1677914) scaffold is a common fragment in many biologically active molecules, and docking studies on naphthalene derivatives are prevalent. nih.govontosight.ai

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table illustrates the type of data generated from a molecular docking study.

Parameter Value Interpretation
Binding Affinity (Predicted) -8.5 kcal/molA more negative value suggests a stronger binding interaction.
Key Interacting Residues Lys72, Glu91, Leu148Amino acid residues in the binding site that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.
Predicted Interactions Hydrogen bond with the backbone NH of Leu148; π-π stacking with Phe80.The specific types of non-covalent interactions that stabilize the ligand-receptor complex.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those used to synthesize this compound. A likely synthetic route to this compound is the Friedel-Crafts acylation of naphthalene with ethyl 5-chloro-5-oxovalerate. numberanalytics.com Computational methods, such as DFT, can be used to model the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products. nih.govresearchgate.netacs.org

By calculating the energies of these species, it is possible to determine the activation energies for each step of the reaction and to identify the rate-determining step. nih.gov This provides a detailed, atomistic understanding of the reaction mechanism that can be difficult to obtain through experimental means alone. Such studies have been performed for various Friedel-Crafts acylations, providing a solid foundation for understanding the synthesis of aromatic ketones. nih.govrsc.orgresearchgate.net

Table 4: Representative Calculated Activation Energies for a Friedel-Crafts Acylation Reaction This table provides illustrative data for the key steps in a Friedel-Crafts acylation, based on published studies of similar reactions.

Reaction Step Calculated Activation Energy (kcal/mol) Description
Formation of Acylium Ion 5-10The initial step where the acylating agent is activated by the Lewis acid catalyst.
Electrophilic Attack 15-20The rate-determining step where the acylium ion attacks the aromatic ring to form the sigma complex.
Proton Abstraction < 5The final step where a proton is removed to restore the aromaticity of the ring.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(1-naphthyl)-5-oxovalerate?

The compound is typically synthesized via esterification of 5-(1-naphthyl)-5-oxovaleric acid with ethanol under acidic catalysis (e.g., H₂SO₄) under reflux conditions. Purification involves recrystallization or column chromatography. Reaction optimization includes controlling solvent polarity and temperature to maximize yield .

Q. What characterization techniques confirm the structure of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to verify the ester group, naphthyl protons, and ketone functionality.
  • IR spectroscopy to confirm carbonyl (C=O) stretches (~1740 cm⁻¹ for esters).
  • HPLC/MS for purity assessment and molecular weight confirmation. PubChem-derived InChIKey identifiers ensure structural validation .

Q. What are the common chemical reactions this compound undergoes?

The ester group enables hydrolysis to the carboxylic acid under basic/acidic conditions. The ketone can undergo reduction (e.g., NaBH₄) to form secondary alcohols, while the naphthyl ring may participate in electrophilic aromatic substitution (e.g., nitration) .

Q. How does the solubility profile of this compound compare to phenyl analogs?

The 1-naphthyl group increases hydrophobicity, reducing aqueous solubility compared to fluorophenyl analogs (e.g., Ethyl 5-(4-fluorophenyl)-5-oxovalerate). Solubility in organic solvents (e.g., DCM, THF) is enhanced due to aromaticity .

Advanced Research Questions

Q. How does the 1-naphthyl group influence electronic properties compared to substituted phenyl analogs?

The 1-naphthyl moiety introduces extended π-conjugation, increasing electron delocalization and steric bulk. This enhances lipophilicity and may alter binding affinity in biological targets compared to para-substituted phenyl analogs (e.g., fluorophenyl derivatives) .

Q. What strategies mitigate metabolic degradation of the 5-oxovalerate moiety in biological studies?

Structural modifications like mono-methylation at the β-position can block β-oxidation pathways without significantly reducing potency. However, bulkier substituents (e.g., ethyl) may sterically hinder target interactions .

Q. How can researchers optimize synthetic yield in large-scale production?

Continuous flow reactors improve efficiency by maintaining precise temperature control and reducing side reactions. Catalytic optimization (e.g., p-toluenesulfonic acid vs. H₂SO₄) and solvent selection (e.g., toluene vs. ethanol) enhance scalability, as demonstrated in dichlorophenyl analog syntheses .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Enzyme inhibition assays : Cyclooxygenase (COX) inhibition to assess anti-inflammatory potential .
  • Receptor binding studies : CGRP receptor antagonism for migraine therapeutic research .
  • Cytotoxicity testing : Apoptosis induction in cancer cell lines (e.g., IC₅₀ determination) .

Q. How do computational methods predict target interactions?

Molecular docking and MD simulations model steric and electronic interactions. For example, S-isomer configurations of methylated analogs show reduced receptor interference, guiding rational design .

Q. How should researchers resolve discrepancies in reported biological activities of oxovalerate esters?

Cross-validate assay conditions (e.g., cell lines, concentration ranges) and purity (>95% via HPLC). Comparative structure-activity relationship (SAR) tables highlight substituent effects (e.g., halogen position impacts receptor affinity) .

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